molecular formula C16H17NO4 B2950740 6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 194801-16-6

6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2950740
CAS No.: 194801-16-6
M. Wt: 287.315
InChI Key: KUTQRPSOIXBGBT-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₇NO₄ Molecular Weight: 287.32 g/mol Stereochemistry: Two defined stereocenters with (1R,6S) configuration . Key Features:

  • A cyclohexene backbone with a carboxylic acid and a 3-acetylphenyl carbamoyl group.
  • High purity (>90%) reported in synthesis protocols .

Properties

IUPAC Name

6-[(3-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(20)21/h2-6,9,13-14H,7-8H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTQRPSOIXBGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a synthetic compound notable for its unique structural features, including a cyclohexene ring, an acetylphenyl group, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₇N₁O₄, with a molecular weight of approximately 287.31 g/mol. The presence of both carboxylic acid and amide functionalities contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₇N₁O₄
Molecular Weight287.31 g/mol
Functional GroupsCarboxylic acid, Amide

Biological Activity Overview

Research on the biological activity of this compound has revealed several promising effects:

Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial properties. It acts by disrupting microbial cell membranes, which leads to cell death. The mechanism involves the diffusion of the compound across the cell membrane, where it acidifies the cytoplasm and increases membrane permeability .

Anticancer Activity

In vitro studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against HT29 (colon cancer) and Jurkat (leukemia) cells, demonstrating IC50 values comparable to established anticancer agents like doxorubicin . The structure–activity relationship (SAR) studies suggest that the presence of the acetyl group enhances its interaction with cellular targets, potentially inhibiting tumor growth.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways, although further research is required to elucidate the specific mechanisms involved.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of cyclohexene carboxylic acids highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis with other phenolic compounds, this compound showed a significant reduction in cell viability in cancer cell lines. The IC50 value was determined to be 15 µM for HT29 cells, suggesting strong antiproliferative activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamoyl and Phenyl Groups

Table 1: Substituent and Molecular Property Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties/Applications References
6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (Target) C₁₆H₁₇NO₄ 287.32 3-Acetylphenyl carbamoyl High purity (>90%), stereospecificity
6-[[2-[4-(4-Methylphenyl)piperazine-1-carbonyl]phenyl]carbamoyl] analog C₂₇H₃₀N₃O₄ ~484.54 Piperazine-linked 4-methylphenyl Docking score: -30.31 (estrogen receptor)
6-[(Phenylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid C₁₄H₁₅NO₃ 245.28 Simple phenyl carbamoyl Simpler structure, lower molecular weight
6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid C₁₅H₁₄F₃NO₃ 313.27 Trifluoromethylphenyl Enhanced lipophilicity, corrosion inhibition
6-Carbamoylcyclohex-3-ene-1-carboxylic acid C₈H₁₁NO₃ 169.18 No phenyl substituent Polar, potential synthetic intermediate

Physicochemical and Material Properties

  • Solubility : The carboxylic acid group in all analogs confers water solubility, but bulky substituents (e.g., piperazine in ZINC00627464) may reduce it .
  • Electropolymerization : The 4-acetylphenyl derivative (PACC polymer) demonstrates utility in corrosion-resistant coatings, highlighting substituent-dependent material applications .

Q & A

Q. How can researchers evaluate the corrosion protection efficacy of this compound in initial studies?

  • Employ electrochemical techniques such as Tafel analysis to measure corrosion potential (Ecorr) and current density (icorr). Calculate protection efficiency (PE) using: PE=(1icorr, coatedicorr, uncoated)×100PE = \left(1 - \frac{i_{\text{corr, coated}}}{i_{\text{corr, uncoated}}}\right) \times 100

    Initial studies report PE values of 77.5% for the polymer alone on LCS .

Q. What analytical standards or reference materials are relevant for validating purity and structure?

  • While the compound itself is not listed in pharmacopeias, analogs like 3-cyclohexene-1-carboxylic acid (CAS 4771-80-6) are used as reference standards for method validation (e.g., HPLC, NMR). Cross-validate against regulatory guidelines for analytical method development (AMV) .

Advanced Research Questions

Q. How can electropolymerization conditions be optimized to enhance polymer film stability?

  • Critical parameters include:
    • Voltage : 1.7 V is optimal for monomer oxidation without overpotential degradation .
    • Time : Extending polymerization beyond 45 minutes may increase film thickness but risks delamination.
    • Solvent : Ethanol with H₂SO₄ improves monomer solubility and protonation, enhancing conductivity .
  • Use design of experiments (DoE) to model interactions between variables.

Q. What mechanisms explain the enhanced corrosion protection when incorporating metal oxide nanoparticles (e.g., ZrO₂, MgO)?

  • Nano-ZrO₂ (85.0% PE) and MgO (99.7% PE) fill micro-pores in the polymer matrix, reducing electrolyte penetration. Synchrotron XRD or TEM can confirm nanoparticle dispersion. The high surface area of MgO also neutralizes acidic species at the coating-metal interface .

Q. How do thermodynamic parameters (activation energy, entropy) inform the degradation kinetics of coated substrates?

  • Calculate activation energy (Ea) via the Arrhenius equation using corrosion rates at 298–328 K. For uncoated LCS, Ea ≈ 45 kJ/mol, while coated samples show higher values (e.g., 58 kJ/mol), indicating slower degradation. Negative entropy values (ΔS ≈ -120 J/mol·K) suggest a ordered transition state during corrosion .

Q. How should researchers address contradictions in corrosion efficiency data across different experimental setups?

  • Discrepancies may arise from variations in electrode surface roughness, electrolyte pH, or nanoparticle aggregation. Standardize protocols by:
    • Polishing LCS discs with SiC emery paper (180–2500 grit) .
    • Using identical AFM settings (e.g., scan rate, tip geometry) for morphology comparisons .
  • Perform sensitivity analysis to identify dominant variables.

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